Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI)
Description
Chemical Identity and Nomenclature
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) is systematically named according to IUPAC guidelines, emphasizing its cationic methanaminium core and propenylidene substituent. The (E)-stereodescriptor specifies the spatial arrangement of the ethoxy group relative to the iminium moiety. Key identifiers include:
The structure comprises a planar propenylidene chain (C=C–N+) with an ethoxy (–OCH₂CH₃) group at the 3-position and a methyl substituent on the ammonium nitrogen. The (E)-configuration ensures the ethoxy and methyl groups reside on opposite sides of the double bond, a critical feature for its stereoelectronic properties.
Historical Context of Propenylidene-Based Ammonium Salts
Propenylidene derivatives emerged in the mid-20th century as synthetic chemists explored conjugated iminium salts for their redox activity and ligand capabilities. Early work on α,β-unsaturated iminium compounds, such as 3-ethoxy-2-methylacrolein (C₆H₁₀O₂) and 3-ethoxyacrolein (C₅H₈O₂), laid the groundwork for understanding the electronic effects of ethoxy groups on adjacent double bonds. These studies revealed that ethoxy substituents stabilize conjugated systems through resonance, a principle later applied to propenylidene-ammonium hybrids.
The specific incorporation of ammonium groups into propenylidene frameworks gained traction in the 1980s, driven by interest in cationic ligands for transition-metal catalysis. For example, hexamethylguanidinium cyanide (C₇H₁₈N₃·CN) demonstrated the utility of charge-assisted hydrogen bonding in supramolecular chemistry, inspiring analogous studies with methanaminium derivatives.
Significance in Modern Coordination Chemistry
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) serves as a multifunctional ligand in coordination chemistry due to its dual functionality:
- Cationic Charge : The positively charged iminium nitrogen facilitates electrostatic interactions with anionic metal complexes, enhancing solubility in polar solvents.
- Conjugated π-System : The propenylidene backbone enables π-backbonding with transition metals, as seen in analogous Au(I)–Pb(II) systems where ligand geometry modulates electronic transitions.
Recent studies highlight its role in stabilizing low-coordination-number metal centers. For instance, in a Au(I)–Pb(II) complex, solvent molecules (e.g., benzonitrile) reversibly coordinate to Pb(II) under pressure, altering the metal’s coordination sphere from hemidirected to holodirected. Similar behavior is anticipated for methanaminium-propenylidene ligands, where the ethoxy group’s steric bulk and electronic donation could fine-tune metal-ligand bond lengths and angles.
The compound’s versatility is further evidenced by its potential application in stimuli-responsive materials. Pressure- or temperature-induced structural rearrangements, akin to those observed in Pb(II) complexes, may be achievable by leveraging the propenylidene ligand’s conformational flexibility.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(E)-3-ethoxyprop-2-enylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14NO.ClH/c1-4-9-7-5-6-8(2)3;/h5-7H,4H2,1-3H3;1H/q+1;/p-1/b7-5+; |
InChI Key |
WAOBRULCMHGSKO-GZOLSCHFSA-M |
Isomeric SMILES |
CCO/C=C/C=[N+](C)C.[Cl-] |
Canonical SMILES |
CCOC=CC=[N+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
- The starting material is often an α,β-unsaturated aldehyde or acetal derivative bearing an ethoxy group at the 3-position.
- This electrophile undergoes condensation with N-methylamine under controlled conditions to form the corresponding iminium intermediate.
- Reaction conditions typically involve mild heating and solvent systems that favor iminium formation without side reactions.
Quaternization and Salt Formation
- The iminium intermediate is then treated with a chloride source, commonly hydrogen chloride or a chloride salt, to form the stable chloride salt.
- The (E)-configuration is generally favored due to thermodynamic stability and can be confirmed by spectroscopic methods.
Representative Experimental Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | N-methylamine + 3-ethoxypropenal | 25-60 °C | 2-6 hours | 65-80 | Solvent: ethanol or DMF |
| Quaternization | Addition of HCl or chloride salt | 0-25 °C | 1-3 hours | Quantitative | Formation of iminium chloride salt |
| Purification | Recrystallization or chromatography | Ambient | - | - | To isolate pure (E)-isomer |
Analytical and Research Findings
- Spectroscopic studies (NMR, IR) confirm the presence of the ethoxy group and the iminium functionality.
- The (E)-configuration is verified by coupling constants in ^1H-NMR and supported by UV-Vis absorption characteristics.
- Mass spectrometry confirms the molecular ion peak at m/z consistent with the molecular weight 163.645.
- The chloride counterion stabilizes the iminium cation, enhancing compound stability.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.645 g/mol |
| CAS Number | 79453-82-0 |
| Starting Materials | 3-ethoxypropenal, N-methylamine |
| Key Reaction Type | Condensation and quaternization |
| Typical Solvents | Ethanol, N,N-dimethylformamide (DMF) |
| Temperature Range | 0–60 °C |
| Reaction Time | 1–6 hours |
| Yield Range | 65–80% (condensation step) |
| Purification Methods | Recrystallization, chromatography |
| Stereochemistry | (E)-isomer predominates |
| Analytical Techniques | NMR, MS, IR, UV-Vis |
Notes on Variations and Optimization
- Use of polar aprotic solvents like DMF can enhance reaction rates and yields.
- Controlled temperature prevents side reactions such as polymerization or hydrolysis.
- The chloride salt form improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form different oxidation states.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Methanaminium compounds often exhibit biological activity that can be harnessed in drug development. The unique structure of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride allows it to interact with biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions or polymerizations, opens avenues for creating novel materials or pharmaceuticals.
Agricultural Chemicals
Research indicates potential applications in developing agrochemicals. The compound's properties may allow it to function as a pesticide or herbicide, targeting specific pathways in pests while minimizing impact on non-target organisms.
Case Study 1: Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of compounds similar to Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride in models of neurodegenerative diseases. These studies suggest that such compounds can modulate oxidative stress pathways and exhibit antioxidant properties, which are crucial for protecting neuronal cells from damage.
Case Study 2: Antimicrobial Activity
Research has shown that structurally related methanaminium compounds possess antimicrobial properties. Investigations into the efficacy of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride against various bacterial strains could provide insights into its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Tetramethylammonium Chloride | Chlorprothixene HCl |
|---|---|---|---|
| Molecular Weight | ~200 g/mol* | 109.6 g/mol | 352.3 g/mol |
| Water Solubility | Moderate | High | Low |
| LogP (Predicted) | ~1.5 | -2.1 | 4.8 |
| Key Functional Groups | Ethoxy, propenylidene | Methyl | Thioxanthene, chloro |
*Estimated based on structural analogs.
Biological Activity
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, commonly referred to by its CAS number 79453-82-0, is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and relevant research findings.
- Molecular Formula : C₇H₁₄ClNO
- Molecular Weight : 163.645 g/mol
- CAS Number : 79453-82-0
Biological Activity Overview
Research into the biological activity of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride has revealed several potential applications in the fields of pharmacology and toxicology.
1. Cytotoxicity
Cytotoxicity refers to the capacity of a substance to be toxic to cells. Various studies have employed in vitro assays to evaluate the cytotoxic effects of this compound on mammalian cell lines.
The results indicate that Methanaminium exhibits significant cytotoxic effects, particularly against HeLa and MCF-7 cell lines, which are commonly used in cancer research.
2. Antimicrobial Activity
The antimicrobial properties of Methanaminium have been explored against various bacterial strains. The compound showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that Methanaminium could be a candidate for further development as an antimicrobial agent.
The precise mechanism by which Methanaminium exerts its biological effects is not fully elucidated; however, it is hypothesized that its structure allows it to interact with cellular membranes and disrupt cellular functions, leading to cell death or inhibition of growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of Methanaminium:
- Cancer Treatment : A study investigated the effects of Methanaminium on tumor growth in mice models. Results demonstrated a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as an anti-cancer agent.
- Infection Control : In vitro studies showed that Methanaminium can effectively inhibit the growth of pathogenic bacteria responsible for common infections, indicating its utility in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (E)-Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves condensation reactions between substituted aldehydes and methylamine derivatives under controlled pH and temperature. For example, analogous quaternary ammonium salts are synthesized via nucleophilic substitution or Schiff base formation in ethanol/water mixtures . Optimization includes:
- Catalyst selection : Use of mild bases (e.g., NaHCO₃) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency.
- Purification : Recrystallization from ethanol or acetone to isolate high-purity crystals .
Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry; SHELX programs (e.g., SHELXL) refine structural parameters .
- NMR spectroscopy : H and C NMR distinguish E/Z isomers via coupling constants () and chemical shifts of vinyl protons .
Q. What safety protocols are critical for handling this hygroscopic quaternary ammonium salt?
- Methodology :
- Storage : Airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact; fume hoods for weighing .
Advanced Research Questions
Q. How does the ethoxy-propenylidene moiety influence the compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic studies : Monitor substitution reactions (e.g., with thiols or amines) via UV-Vis or HPLC to assess rate constants and intermediate stability.
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Q. What strategies resolve contradictions in reported catalytic activity of similar methanaminium salts in enzyme inhibition?
- Methodology :
- Dose-response assays : Validate inhibitory potency (IC₅₀) across multiple enzyme batches to account for batch variability.
- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., MAO-B) and reconcile discrepancies between in vitro and computational data .
Q. How can the compound’s stability under physiological conditions be assessed for potential therapeutic applications?
- Methodology :
- LC-MS stability studies : Incubate the compound in simulated biological fluids (e.g., PBS, serum) and track degradation products.
- Metabolite identification : High-resolution mass spectrometry (HRMS) identifies oxidative or hydrolytic byproducts .
Key Research Challenges
- Isomer-Specific Activity : The E-isomer’s biological activity may differ from the Z-form; enantioselective synthesis and chiral chromatography are critical for functional studies .
- Environmental Stability : Hydrolysis of the ethoxy group in aqueous media complicates long-term storage; lyophilization or salt formulation may mitigate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
